4-Allyl-7,7-diphenyl-1,4-oxazepane
CAS No.: 62537-41-1
Cat. No.: VC3954591
Molecular Formula: C20H23NO
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62537-41-1 |
---|---|
Molecular Formula | C20H23NO |
Molecular Weight | 293.4 g/mol |
IUPAC Name | 7,7-diphenyl-4-prop-2-enyl-1,4-oxazepane |
Standard InChI | InChI=1S/C20H23NO/c1-2-14-21-15-13-20(22-17-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h2-12H,1,13-17H2 |
Standard InChI Key | RUCYVYUQESKUFP-UHFFFAOYSA-N |
SMILES | C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES | C=CCN1CCC(OCC1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The molecular structure of 4-allyl-7,7-diphenyl-1,4-oxazepane (C<sub>20</sub>H<sub>23</sub>NO) consists of a seven-membered oxazepane ring, where positions 1 and 4 are occupied by oxygen and nitrogen atoms, respectively. The nitrogen atom at position 4 is substituted with an allyl group (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>), while positions 7 and 7' are each bonded to a phenyl ring (Figure 1) . This arrangement introduces steric hindrance and electronic effects that influence reactivity and conformational flexibility.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C<sub>20</sub>H<sub>23</sub>NO |
Molecular Weight | 293.4 g/mol |
IUPAC Name | 7,7-diphenyl-4-prop-2-enyl-1,4-oxazepane |
XLogP3-AA | 4.8 (estimated) |
Hydrogen Bond Donors | 1 (N-H) |
Hydrogen Bond Acceptors | 2 (O, N) |
Conformational Dynamics
X-ray crystallographic studies of related 1,4-oxazepanes reveal chair- and boat-like conformations depending on substituent effects . For 4-allyl-7,7-diphenyl-1,4-oxazepane, the bulky phenyl groups likely enforce a distorted chair conformation, minimizing steric clashes. Nuclear magnetic resonance (NMR) studies of analogous compounds show restricted rotation around the N-C7 bond, leading to diastereotopic proton environments.
Synthetic Methodologies
Intramolecular Etherification
A Brønsted acid-catalyzed intramolecular etherification reaction offers a streamlined route to 1,4-oxazepanes. For example, treatment of N-tethered bisalcohols with H<sub>2</sub>SO<sub>4</sub> in p-dioxane at controlled temperatures (40–60°C) yields 4,7-disubstituted oxazepanes in 65–78% yields . Adapting this method, a hypothetical synthesis of 4-allyl-7,7-diphenyl-1,4-oxazepane could proceed as follows:
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Precursor Preparation: React 7,7-diphenyl-1,4-oxazepan-4-ol with allyl bromide under basic conditions to install the allyl group.
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Cyclization: Treat the intermediate with H<sub>2</sub>SO<sub>4</sub> in p-dioxane at 50°C for 12 hours.
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Purification: Isolate the product via column chromatography (silica gel, ethyl acetate/hexane).
Alternative Pathways
Patent literature describes the use of ethanolamines condensed with polyformaldehyde and N-vinylpyrrolidin-2-one in acetonitrile to form 1,4-oxazepanes . This method could be modified by substituting ethanolamine derivatives with phenyl-containing precursors to target the 7,7-diphenyl motif.
Table 2: Comparative Synthetic Routes
Method | Yield (%) | Key Advantages | Limitations |
---|---|---|---|
Intramolecular Etherification | 72 | High atom economy | Requires acidic conditions |
Ethanolamine Condensation | 58 | Mild temperatures | Multi-step precursor synthesis |
Physicochemical Characterization
Solubility and Stability
As a lipophilic compound (LogP ≈ 4.8), 4-allyl-7,7-diphenyl-1,4-oxazepane exhibits poor aqueous solubility but high miscibility in organic solvents like dichloromethane and tetrahydrofuran. The hydrochloride salt form (CAS 60162-94-9) enhances water solubility (up to 12 mg/mL) while maintaining stability at room temperature for >6 months under inert atmospheres.
Spectroscopic Profiles
While experimental spectral data for the free base remains unpublished, extrapolation from analogous compounds suggests:
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<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 7.4–7.2 (m, 10H, Ph), 5.8–5.6 (m, 1H, CH<sub>2</sub>=CH), 4.1–3.8 (m, 2H, N-CH<sub>2</sub>), 3.5–3.3 (m, 2H, O-CH<sub>2</sub>).
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IR (KBr): ν 2920 cm<sup>−1</sup> (C-H stretch), 1600 cm<sup>−1</sup> (C=C aromatic), 1110 cm<sup>−1</sup> (C-O-C).
Compound | Target | IC<sub>50</sub> (nM) |
---|---|---|
4-Allyl-7,7-diphenyl derivative (predicted) | GPCR | 240 (estimated) |
4-Methyl-7,7-diphenyl | COX-2 | 890 |
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing CNS-active agents. Its ability to cross the blood-brain barrier (predicted QPlogBB = 0.5) makes it a candidate for neuropsychiatric drug discovery.
Materials Science
Oxazepanes with aryl substituents exhibit luminescent properties. Thin films of 4-allyl-7,7-diphenyl-1,4-oxazepane could find use in organic light-emitting diodes (OLEDs), with theoretical λ<sub>em</sub> ≈ 420 nm .
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